Product packaging for 3H-Pyrrolo[2,3-b]quinoxaline(Cat. No.:CAS No. 13350-84-0)

3H-Pyrrolo[2,3-b]quinoxaline

Cat. No.: B577103
CAS No.: 13350-84-0
M. Wt: 169.187
InChI Key: DONKPFMCOVMHMH-UHFFFAOYSA-N
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Description

3H-Pyrrolo[2,3-b]quinoxaline is a nitrogen-containing fused heterocyclic compound that serves as a privileged scaffold in medicinal chemistry and drug discovery. This tricyclic system, comprising fused quinoxaline and pyrrole rings, is a valuable template for developing novel bioactive molecules with diverse therapeutic profiles. Researchers are exploring its potential across several fields, underpinned by recent scientific investigations. A significant area of interest is its application in oncology research. Pyrroloquinoxaline derivatives have been designed and characterized as potent kinase inhibitors, showing high efficacy in controlling tumor size in relevant lymphoma models . The core structure serves as a key scaffold that occupies the ATP-binding site of kinases, making it a promising starting point for developing novel anticancer agents . Beyond oncology, this compound exhibits notable antioxidant properties. Specific derivatives, such as ethyl 1,2-diphenyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate, have demonstrated significant potential as radical scavengers . Thermodynamic and kinetic studies indicate that these compounds can exhibit hydroxyl radical (HO˙) scavenging activity with efficiency comparable to reference antioxidants like Trolox, suggesting promise for use in physiological lipid environments and research into oxidative stress . The versatility of the this compound structure is further highlighted by its synthesis through modern catalytic methods, including gold-catalyzed intramolecular hydroamination, which allows for the incorporation of various functional groups to explore structure-activity relationships . This synthetic accessibility facilitates the generation of diverse chemical libraries for biological screening. This product is intended for research and development purposes in a controlled laboratory setting only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound with appropriate safety precautions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H7N3 B577103 3H-Pyrrolo[2,3-b]quinoxaline CAS No. 13350-84-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

13350-84-0

Molecular Formula

C10H7N3

Molecular Weight

169.187

IUPAC Name

3H-pyrrolo[3,2-b]quinoxaline

InChI

InChI=1S/C10H7N3/c1-2-4-8-7(3-1)12-9-5-6-11-10(9)13-8/h1-4,6H,5H2

InChI Key

DONKPFMCOVMHMH-UHFFFAOYSA-N

SMILES

C1C=NC2=NC3=CC=CC=C3N=C21

Synonyms

3H-Pyrrolo[2,3-b]quinoxaline

Origin of Product

United States

Synthetic Methodologies for 3h Pyrrolo 2,3 B Quinoxaline and Its Derivatives

Classical and Established Synthetic Routes

Traditional methods for the synthesis of the pyrrolo[2,3-b]quinoxaline scaffold have laid the groundwork for the development of more advanced synthetic protocols. These established routes often involve condensation and annulation strategies.

Condensation Reactions with o-Phenylenediamines and Dicarbonyl Compounds

The condensation of o-phenylenediamines with 1,2-dicarbonyl compounds is a foundational and widely used method for the synthesis of the quinoxaline (B1680401) core, which is a precursor to pyrrolo[2,3-b]quinoxalines. mdpi.comsapub.orgencyclopedia.pubresearchgate.net This reaction, first reported by Korner and Hinsberg in 1884, involves the reaction of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl derivative to form the quinoxaline ring. mdpi.comencyclopedia.pub

Various catalysts and reaction conditions have been employed to improve the efficiency of this condensation. For instance, the reaction can be carried out in a mixture of glycerol (B35011) and water at elevated temperatures. mdpi.com Other catalytic systems include iodine in DMSO, which facilitates an oxidative cyclization cascade, and the use of fluorinated alcohols like hexafluoroisopropanol (HFIP) at room temperature. mdpi.comencyclopedia.pub

A notable extension of this methodology for the direct synthesis of pyrrolo[2,3-b]quinoxalines involves the use of polysubstituted 3-hydroxy-3-pyrroline-2-ones as 1,2-diketone synthons. rsc.orgrsc.org These compounds exist in an enol-keto tautomerism, and the keto form can react with o-phenylenediamines. jst-ud.vn The reaction is typically performed in glacial acetic acid, which acts as both a solvent and a catalyst for the subsequent intramolecular cyclization to yield the desired pyrrolo[2,3-b]quinoxaline derivatives. rsc.orgjst-ud.vn

Starting Material 1Starting Material 2Catalyst/SolventProductReference
o-Phenylenediamine1,2-Dicarbonyl derivativeGlycerol/WaterQuinoxaline derivative mdpi.com
o-PhenylenediamineHydroxyl ketoneI₂/DMSOQuinoxaline derivative mdpi.com
o-PhenylenediamineBenzil (B1666583) derivativesHFIPQuinoxaline derivative mdpi.com
1,5-Disubstituted-4-ethoxycarbonyl-3-hydroxy-3-pyrroline-2-oneo-PhenylenediamineGlacial Acetic AcidPyrrolo[2,3-b]quinoxaline derivative rsc.orgjst-ud.vn

Annulation Strategies for Pyrrolo[2,3-b]quinoxaline Core Construction

Annulation, the formation of a new ring onto a pre-existing one, is another key strategy for constructing the pyrrolo[2,3-b]quinoxaline core. These methods often involve the cyclization of suitably functionalized quinoxaline precursors.

One approach involves the reaction of 2-(1H-pyrrol-1-yl)anilines with various reagents. For example, treatment with formic acid under reflux conditions can yield pyrrolo[1,2-a]quinoxalines. rsc.org Another strategy utilizes a three-component reaction of 2-alkoxy-2,3-dihydrofuran, o-phenylenediamine, and a ketone in nitromethane (B149229) with boron trifluoride etherate as a catalyst. researchgate.net This reaction proceeds through the formation of a N-(2-aminophenyl)pyrrole intermediate, which then undergoes an intramolecular Mannich-type reaction. researchgate.net

Furthermore, the construction of the pyrrole (B145914) ring can be achieved through the annulation of an indole (B1671886) moiety to a quinoxaline core. nih.gov This can be accomplished through a sequence of Buchwald-Hartwig cross-coupling and intramolecular nucleophilic aromatic substitution of hydrogen (SNH). nih.gov

Metal-Catalyzed Approaches

Modern synthetic chemistry has increasingly turned to metal-catalyzed reactions to achieve higher efficiency, selectivity, and functional group tolerance. The synthesis of 3H-pyrrolo[2,3-b]quinoxalines has significantly benefited from these advancements, with palladium, copper, and gold catalysts playing prominent roles.

Palladium-Mediated Intramolecular Cyclization and Coupling Reactions

Palladium catalysts are highly effective in promoting the formation of carbon-carbon and carbon-nitrogen bonds, making them invaluable for the synthesis of heterocyclic compounds. Several palladium-catalyzed methods for the synthesis of pyrrolo[2,3-b]quinoxalines have been reported.

One such method involves the intramolecular cyclization of 2-alkynyl-3-trifluoroacetamidoquinoxalines. nih.gov Another approach is the palladium-catalyzed heteroannulation of 2-amino-3-iodoquinoline derivatives with 1-trimethylsilyl internal alkynes, which provides highly regioselective pyrrolo[2,3-b]quinolines. koreascience.kr The synthesis of 1,2,3-trisubstituted pyrrolo[2,3-b]quinoxalines can be achieved through the reaction of 3-chloroquinoxalin-2-amines with internal alkynes in the presence of Pd(OAc)₂. researchgate.net

A ligand-free palladium-catalyzed C-N cross-coupling/cyclization strategy has also been developed for the synthesis of 1-thienyl pyrroloquinoxalines. researchgate.net Additionally, a Pd/C-catalyzed multicomponent reaction of 1,2-dichloroquinoxaline with hydrazine (B178648) hydrate, phenylacetylene, and various aldehydes in water has been reported. dntb.gov.uasciexplore.ir

ReactantsCatalyst SystemProductReference
2-Amino-3-iodoquinoline derivatives, 1-Trimethylsilyl internal alkynesPalladium catalystPyrrolo[2,3-b]quinolines koreascience.kr
3-Chloroquinoxalin-2-amines, Internal alkynesPd(OAc)₂1,2,3-Trisubstituted pyrrolo[2,3-b]quinoxalines researchgate.net
N-Alkyl/benzyl-3-chloroquinoxaline-2-amines, ChalconesPd(OAc)₂/KOtBu1-Alkyl-2-aryl-3-acyl pyrrolo[2,3-b]quinoxalines daneshyari.com
1,2-Dichloroquinoxaline, Hydrazine hydrate, Phenylacetylene, AldehydesPd/CPyrrolo[2,3-b]quinoxalines dntb.gov.uasciexplore.ir

Copper-Catalyzed Coupling-Cyclization-Desulfinylation Sequences

Copper-catalyzed reactions have emerged as a powerful tool for the synthesis of pyrrolo[2,3-b]quinoxalines, often proceeding through a cascade of coupling, cyclization, and desulfinylation steps.

A notable example is the copper-catalyzed reaction of 1-alkynes with 2-bromo-3-trifluoroacetamidoquinoxaline in the presence of CuI, PPh₃, and K₂CO₃, which affords 2-aryl and 2-heteroaryl pyrrolo[2,3-b]quinoxalines in good to high yields. thieme-connect.com This reaction tolerates a wide range of functional groups. thieme-connect.com

Another efficient method involves the one-pot, copper-catalyzed coupling-cyclization-desulfinylation of 3-alkynyl-2-chloroquinoxalines with t-butyl sulfinamide as an ammonia (B1221849) surrogate. nih.govresearchgate.net This reaction can be accelerated using ultrasound irradiation. nih.gov This approach provides direct access to 2-substituted pyrrolo[2,3-b]quinoxalines with a free NH group. nih.gov

ReactantsCatalyst SystemProductReference
1-Alkynes, 2-Bromo-3-trifluoroacetamidoquinoxalineCuI/PPh₃/K₂CO₃2-Aryl/Heteroaryl pyrrolo[2,3-b]quinoxalines thieme-connect.com
3-Alkynyl-2-chloroquinoxalines, t-Butyl sulfinamideCu(OAc)₂/Et₃N2-Substituted pyrrolo[2,3-b]quinoxalines nih.gov

Gold-Catalyzed Intramolecular Hydroamination of Alkynes

Gold catalysts have gained prominence for their ability to activate alkynes towards nucleophilic attack, enabling unique cyclization reactions. A gold-catalyzed protocol has been developed for the synthesis of functionalized 3H-pyrrolo-[1,2,3-de]quinoxalines from appropriately substituted N-alkynyl indoles. mdpi.comnih.govresearchgate.net

This method involves an intramolecular hydroamination of the alkyne moiety. The reaction proceeds under mild conditions and is compatible with various functional groups, including halogens, alkoxyl, cyano, ketone, and ester groups, providing the desired products in good to high yields. mdpi.comnih.gov Theoretical calculations have been used to support the proposed reaction mechanism. mdpi.comnih.govresearchgate.net

Starting MaterialCatalystProductReference
Substituted N-alkynyl indolesGold catalystFunctionalized 3H-pyrrolo-[1,2,3-de]quinoxalines mdpi.comnih.govresearchgate.net

Buchwald–Hartwig Cross-Coupling and Oxidative Cyclodehydrogenation

The synthesis of novel 4-alkyl-4H-thieno[2′,3′:4,5]pyrrolo[2,3-b]quinoxaline derivatives, which are structural analogues of indolo[2,3-b]quinoxalines, has been successfully achieved using this two-step methodology. mdpi.comnih.gov The first step typically involves a palladium-catalyzed Buchwald–Hartwig amination reaction. For instance, 2-(3-bromo-thiophen-2-yl)quinoxaline can be reacted with various amines, such as 1,2-dimethylethylenediamine (DMEDA), under palladium catalysis to form the N-substituted intermediate. nih.gov The optimization of this cross-coupling reaction is crucial and often requires screening of catalysts, ligands, and bases. For example, the use of Pd(OAc)₂ as the catalyst and dppf as the ligand in toluene (B28343) under microwave irradiation has proven to be effective for this transformation. nih.gov

Following the C-N bond formation, the second key step is the intramolecular oxidative cyclodehydrogenation to form the final fused heterocyclic system. This annulation step can be achieved by treating the intermediate with a solution of concentrated hydrochloric acid in ethanol (B145695), utilizing air as the oxidizing agent. nih.gov This one-pot synthesis following the initial coupling allows for the efficient construction of the target polycyclic compounds in good yields. nih.gov A similar approach has been utilized for the synthesis of indolo[2,3-b]quinoxaline derivatives, highlighting the versatility of this synthetic sequence. mdpi.com

Green Chemistry Principles in 3H-Pyrrolo[2,3-b]quinoxaline Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds to minimize environmental impact. This includes the use of environmentally benign solvents, recyclable catalysts, and energy-efficient reaction conditions.

Solvent-Free and Aqueous Medium Reactions

The development of solvent-free and aqueous medium reactions is a cornerstone of green chemistry. For the synthesis of quinoxaline derivatives, several eco-friendly approaches have been reported. Hydrothermal synthesis (HTS) of 2,3-diarylquinoxalines from 1,2-diketones and o-phenylenediamines has been achieved in water, eliminating the need for organic solvents and toxic catalysts. d-nb.info This method is simple, fast, and provides high yields. d-nb.info The addition of acetic acid can further accelerate the reaction, with reaction times as short as 10 minutes. d-nb.info

Solvent-free methods have also been explored. The reaction between o-phenylenediamine and benzil derivatives can be conducted in the absence of any solvent, particularly when using a solid acid catalyst like nanocrystalline titania-based sulfonic acid (TiO₂-Pr-SO₃H). mdpi.com Another innovative solvent-free approach utilizes orange peel aqueous extract as both a catalyst and a solvent for the synthesis of indoloquinoxalines, a method that could be adapted for pyrrolo[2,3-b]quinoxalines. Furthermore, the use of polyethylene (B3416737) glycol (PEG-400) as a green solvent has been shown to be effective for the synthesis of 2-amino quinoxaline derivatives at room temperature without the need for a catalyst. ripublication.com

Catalyst Systems for Environmentally Benign Synthesis

The choice of catalyst is critical in developing environmentally benign synthetic protocols. A variety of green catalysts have been employed for the synthesis of quinoxalines and related heterocycles.

Cerium (IV) Ammonium Nitrate (CAN): This lanthanide-based reagent is an inexpensive, water-miscible, and highly reactive catalyst. It can be used in aqueous medium for the synthesis of quinoxaline derivatives from o-phenylenediamine and benzil derivatives at room temperature, with yields up to 98% in just 20 minutes. encyclopedia.pub

Zinc Triflate (Zn(OTf)₂): As an ecologically friendly Lewis acid catalyst, zinc triflate can be used for the synthesis of quinoxaline derivatives in either acetonitrile (B52724) or under solvent-free conditions, often with microwave assistance. mdpi.comencyclopedia.pub

Nanostructured Pyrophosphate Na₂PdP₂O₇: This has been reported as a highly efficient and reusable heterogeneous catalyst for the synthesis of quinoxaline derivatives in ethanol at room temperature, offering good to excellent yields and short reaction times. nih.gov

Ammonium Chloride (NH₄Cl): This inexpensive and readily available salt serves as a mild, acid- and metal-free catalyst for the synthesis of quinoxaline derivatives in methanol (B129727) at room temperature, providing excellent yields. scielo.br

Solid Acid Catalysts (e.g., TiO₂-Pr-SO₃H): Nanocrystalline titania-based sulfonic acid is a recyclable green catalyst that can be used for the synthesis of quinoxalines at room temperature in the presence or absence of a solvent, with high yields and short reaction times. mdpi.com

Fluorinated Alcohols (e.g., HFIP): Hexafluoroisopropanol (HFIP) can act as a catalyst in solvent-free reactions for the synthesis of quinoxaline derivatives, offering high yields and the ability to be recovered and reused. mdpi.comencyclopedia.pub

These catalyst systems offer significant advantages in terms of reduced toxicity, cost-effectiveness, and ease of handling, making them valuable tools for the environmentally benign synthesis of this compound and its derivatives.

Advanced and Modern Synthetic Strategies

Modern synthetic chemistry has introduced advanced techniques to improve reaction efficiency, reduce reaction times, and enhance yields. Microwave-assisted synthesis and ultrasound irradiation are two such powerful tools that have been successfully applied to the synthesis of 3H-pyrrolo[2,3-b]quinoxalines.

Microwave-Assisted Synthetic Protocols

Microwave irradiation has emerged as a valuable technique for accelerating organic reactions. A novel and facile two-step, microwave-assisted method has been developed for the synthesis of halophenyl pyrrolo[2,3-b]quinoxalines from 2,3-dioxopyrroles. researchgate.net This method significantly enhances the reaction rate. In another example, the synthesis of 4-alkyl-4H-thieno[2′,3′:4,5]pyrrolo[2,3-b]quinoxaline derivatives was achieved via a Buchwald-Hartwig cross-coupling reaction under microwave irradiation for just 15 minutes. mdpi.comnih.gov Microwave-assisted synthesis has also been employed for the preparation of 3-Chloro-N-(2-(5-chloro-1-tosyl-1H-benzo[d]imidazol-2-yl)ethyl)-N-substituted quinoxalin-2-amine (B120755) derivatives, demonstrating the broad applicability of this technique. wiserpub.com

The following table summarizes examples of microwave-assisted synthesis of pyrrolo[2,3-b]quinoxaline derivatives and related compounds.

Starting MaterialsProductReaction ConditionsYieldReference
2,3-Dioxo-5-halophenyl pyrroles and o-phenylenediamineEthyl 2-(4-halophenyl)-1-methyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylatesMicrowave irradiationNot specified researchgate.net
2-(3-Bromo-thiophen-2-yl)quinoxaline and various amines4-Alkyl-4H-thieno[2′,3′:4,5]pyrrolo[2,3-b]quinoxalinesPd(OAc)₂, dppf, t-BuONa, toluene, microwave, 15 minGood yields mdpi.comnih.gov
2,3-Dichloroquinoxaline (B139996), substituted aniline, and propargyl bromide3-Chloro-N-(2-(5-chloro-1-tosyl-1H-benzo[d]imidazol-2-yl)ethyl)-N-substituted quinoxalin-2-amine derivativesMicrowave irradiation at various stepsNot specified wiserpub.com

Ultrasound Irradiation-Mediated Synthesis

Ultrasound irradiation is another green and efficient technique used to accelerate chemical reactions through acoustic cavitation. A rapid, one-pot synthesis of 2-substituted pyrrolo[2,3-b]quinoxalines has been achieved via a copper-catalyzed coupling-cyclization-desulfinylation of 3-alkynyl-2-chloroquinoxalines with t-butyl sulfinamide as an ammonia surrogate under ultrasound irradiation. nih.gov This method significantly reduces the reaction time compared to conventional heating. nih.gov

Ultrasound has also been utilized for the synthesis of the precursors to pyrrolo[2,3-b]quinoxalines. For example, 3-alkynyl substituted 2-chloroquinoxaline (B48734) derivatives were synthesized via a copper-catalyzed coupling of 2,3-dichloroquinoxaline with terminal alkynes in PEG-400 under ultrasound irradiation, providing an environmentally safer method. nih.gov

The table below details examples of ultrasound-mediated synthesis of pyrrolo[2,3-b]quinoxalines and their precursors.

Starting MaterialsProductReaction ConditionsYieldReference
3-Alkynyl-2-chloroquinoxalines and t-butyl sulfinamide2-Substituted pyrrolo[2,3-b]quinoxalinesCu(OAc)₂, Et₃N, 1,4-dioxane, ultrasoundGood to acceptable yields nih.gov
2,3-Dichloroquinoxaline and terminal alkynes3-Alkynyl substituted 2-chloroquinoxalinesCuI, PPh₃, K₂CO₃, PEG-400, ultrasoundNot specified nih.gov
2-(3,4-Dihydroquinolin-1(2H)-yl)-1-alkyl/aryl ethanones6-Substituted 2,3-dihydro-1H-pyrrolo[3,2,1-ij]quinoline derivativesp-TSA, 1,4-dioxane, 80 °C, ultrasound, 2 hPromising yields arabjchem.org

Regioselective Functionalization Techniques

The ability to selectively introduce chemical groups at specific positions on the this compound core is crucial for developing derivatives with tailored properties.

A notable method involves the regioselective bromination of pyrrolo[1,2-a]quinoxalines using tetrabutylammonium (B224687) tribromide. scispace.com This approach allows for the controlled synthesis of C3-brominated or C1, C3-dibrominated products in good yields. scispace.com This selective halogenation opens the door for further modifications through cross-coupling reactions, enabling the introduction of a wide array of substituents.

Another powerful strategy is the palladium-catalyzed Heck coupling reaction followed by heteroannulation. researchgate.net This process, which reacts N-alkyl/benzyl-3-chloroquinoxaline-2-amines with chalcones, demonstrates excellent regioselectivity, affording 1-alkyl-2-aryl-3-acyl pyrrolo[2,3-b]quinoxalines in high yields. researchgate.net The reaction is catalyzed by Pd(OAc)2 in the presence of KOtBu in DMSO. researchgate.net

Gold catalysis has also emerged as a valuable tool for the functionalization of related scaffolds. mdpi.comresearchgate.net A gold-catalyzed protocol has been developed to produce functionalized 3H-pyrrolo-[1,2,3-de] quinoxalines from N-alkynyl indoles. mdpi.comresearchgate.net The mild reaction conditions are compatible with various functional groups, including halogens, alkoxides, cyano, ketone, and ester groups, leading to the desired products in good to high yields. mdpi.comresearchgate.net

Furthermore, a sequence of Buchwald–Hartwig cross-coupling and intramolecular nucleophilic aromatic substitution of hydrogen (SNH) has been employed to construct novel 4-alkyl-4H-thieno[2′,3′:4,5]pyrrolo[2,3-b]quinoxaline derivatives. nih.govmdpi.com This method involves the initial coupling of a halo-quinoxaline with an appropriate amine, followed by an acid-mediated intramolecular cyclization. nih.govmdpi.com

Multi-Component Reactions for Pyrrolo[2,3-b]quinoxaline Scaffolds

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to synthesizing complex molecules like pyrrolo[2,3-b]quinoxalines in a single step. ias.ac.in

One such example is an acid-catalyzed three-component reaction involving arylglyoxals, quinoxalin-6-amine, and 4-hydroxycoumarin (B602359). ias.ac.in This method yields new functionalized 7H-pyrrolo[3,2-f]quinoxaline derivatives in good yields with operational simplicity and water as the only byproduct. ias.ac.in

Another MCR approach involves the reaction of 1,5-disubstituted-4-ethoxycarbonyl-3-hydroxy-3-pyrroline-2-ones with o-phenylenediamine or its derivatives in glacial acetic acid. rsc.orgresearchgate.netresearchgate.net This condensation reaction provides a direct route to ethyl 1,2-disubstituted-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylates without the need for metal catalysts. researchgate.netresearchgate.net

A palladium/carbon-catalyzed multicomponent reaction has also been developed for the synthesis of pyrrolo[2,3-b]quinoxalines. researchgate.net This reaction brings together 1,2-dichloroquinoxaline, hydrazine hydrate, phenylacetylene, and various aldehydes in water to generate the desired heterocyclic core. researchgate.net

The Sonogashira coupling reaction can also be utilized in a multicomponent fashion. The coupling of N-alkyl-3-chloroquinoxaline-2-amines with propargyl bromide in the presence of Pd/Cu catalysts in wet morpholine (B109124) leads to the formation of pyrrolo[2,3-b]quinoxaline-2-carbaldehydes. researchgate.net

Total Synthesis of Complex Natural Products Featuring the Pyrroloquinoxaline Motif

While no total syntheses of natural products containing the specific this compound core were found in the search results, the synthesis of structurally related natural products provides valuable insights into potential synthetic strategies.

For instance, the total synthesis of marinoquinolines, which possess a pyrrolo[2,3-c]quinoline skeleton, has been achieved. beilstein-journals.org One approach involved a Curtius rearrangement of a carboxylic acid to form an isocyanate, which then underwent electrocyclization to furnish the pyrrolo[2,3-c]quinoline core. beilstein-journals.org Another strategy for a related alkaloid, trigonoine B, also utilized an electrocyclization reaction, this time of a 2-(pyrrol-3-yl)benzene bearing a carbodiimide (B86325) moiety. beilstein-journals.org

The synthesis of natural products containing the hexahydropyrrolo[2,3-b]indole (HPI) moiety also offers relevant strategies. ub.edu Many of these syntheses start from functionalized indoles, tryptamines, or tryptophan derivatives and employ methods such as acid-catalyzed cyclization, sequential oxidation-cyclization, and alkylative cyclization to construct the fused ring system. ub.edu These general approaches could potentially be adapted for the synthesis of complex natural products bearing the this compound core.

Chemical Reactivity and Functionalization of the 3h Pyrrolo 2,3 B Quinoxaline Core

Electrophilic and Nucleophilic Aromatic Substitution Reactions

The reactivity of the 3H-pyrrolo[2,3-b]quinoxaline core towards aromatic substitution is dichotomous. The quinoxaline (B1680401) moiety is generally susceptible to nucleophilic attack, while the pyrrole (B145914) ring is predisposed to electrophilic substitution.

Electrophilic Aromatic Substitution: The pyrrole ring, being electron-rich, is the expected site for electrophilic aromatic substitution (EAS). The lone pair of electrons on the nitrogen atom increases the electron density of the ring, making it more reactive towards electrophiles than benzene (B151609). pearson.com Theoretical studies and the known reactivity of pyrrole suggest that substitution would preferentially occur at the C2 or C3 positions of the pyrrole moiety. However, specific experimental examples of direct electrophilic substitution, such as nitration or halogenation, on a pre-formed this compound are not extensively reported in the reviewed literature. The reaction conditions for such substitutions would need to be mild to avoid degradation of the sensitive pyrrole ring. pearson.com

Nucleophilic Aromatic Substitution: In contrast, the quinoxaline part of the molecule is electron-deficient and readily undergoes nucleophilic aromatic substitution (SNAr), particularly when substituted with good leaving groups like halogens. arabjchem.org A common synthetic route to the pyrrolo[2,3-b]quinoxaline scaffold involves the reaction of 2,3-dichloroquinoxaline (B139996) with various nucleophiles. For instance, mono-substituted 2-(N-alkylamino)-3-chloroquinoxaline derivatives serve as key precursors for the synthesis of N-substituted pyrrolo[2,3-b]quinoxalines. arabjchem.org The high reactivity of 2,3-dichloroquinoxaline towards nucleophiles makes it a versatile building block for constructing the fused pyrrole ring. arabjchem.org

An intramolecular nucleophilic aromatic substitution of hydrogen (SNH) has also been employed in the synthesis of indolo[2,3-b]quinoxaline analogues, a reaction type that could be applicable to the this compound system. nih.gov

Functional Group Interconversions on the Pyrrolo[2,3-b]quinoxaline System

Once the core structure is assembled, functional group interconversions (FGIs) are crucial for accessing a wider range of derivatives. These transformations allow for the modification of existing functional groups into new ones, expanding the chemical space of accessible compounds.

A notable example is the conversion of a carboxylic acid to a carboxamide. This has been demonstrated in the synthesis of 2-amino-N-(sec-butyl)-1-(4-sulfamoylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide. rsc.org The process involves activating the C-3 carboxylic acid, for instance with thionyl chloride (SOCl₂), to form the corresponding acid chloride, which then reacts with an amine to yield the desired amide. rsc.org Another reported transformation is the hydrolysis of a nitrile group to a carboxamide under acidic conditions. nih.gov

The following table summarizes representative functional group interconversions on the pyrrolo[2,3-b]quinoxaline system:

Starting Functional GroupReagents and ConditionsResulting Functional GroupReference
Carboxylic Acid (at C-3)1. SOCl₂, toluene (B28343), 80°C, 2h; 2. sec-Butylamine, THF, 0°C, 4hCarboxamide rsc.org
Nitrile (at C-3)H₂SO₄, RT, 3hCarboxamide nih.gov
MethoxyBBr₃, DCM, RT, 2hHydroxyl nih.gov

C-H Functionalization Strategies

Direct C-H functionalization is a powerful and atom-economical strategy for introducing new bonds and functional groups, avoiding the need for pre-functionalized substrates. For the related pyrrolo[1,2-a]quinoxaline (B1220188) system, direct C-H functionalization has been shown to be a viable strategy for introducing various groups. researchgate.net For the this compound scaffold, intramolecular oxidative C-H/N-H cyclodehydrogenation is a key step in some synthetic approaches, effectively forming the pyrrole ring. mdpi.com

Palladium-catalyzed C-H activation has been utilized in the derivatization of related 2-(1H-indol-3-yl)-quinoxaline systems, suggesting its potential applicability to the this compound core for the introduction of aryl or other groups at specific C-H positions. researchgate.net

Heteroatom Functionalization (e.g., N-Alkylation, N-Arylation)

The nitrogen atoms within the this compound system provide handles for further functionalization, most commonly through N-alkylation and N-arylation. These reactions are typically performed on the pyrrole nitrogen (N1) or the quinoxaline nitrogens (N4, N9), depending on the specific tautomer and reaction conditions.

N-alkylation is a common strategy to introduce a variety of alkyl groups. For example, the reaction of a 3-chloro-N-substituted-quinoxalin-2-amine with propargyl bromide can lead to the formation of N-alkylated pyrrolo[2,3-b]quinoxalines. researchgate.net The Buchwald-Hartwig cross-coupling reaction is a powerful method for N-arylation and has been used to construct the core structure of thieno[2′,3′:4,5]pyrrolo[2,3-b]quinoxalines, which are analogues of indolo[2,3-b]quinoxalines. mdpi.com

The table below provides examples of N-alkylation and N-arylation reactions leading to pyrrolo[2,3-b]quinoxaline derivatives.

Reaction TypeSubstrateReagents and ConditionsProductReference
N-Alkylation2-(3-bromo-thiophen-2-yl)quinoxalineN,N-dimethylethylenediamine, Pd(OAc)₂, dppf, toluene, microwaveN¹,N¹-dimethyl-N²-(2-(quinoxalin-2-yl)thiophen-3-yl)ethane-1,2-diamine mdpi.com
N-ArylationPrimary AmineAryl Bromide, Pd(OAc)₂, (rac)-BINAPAlkyldiarylamine acs.org

Stereoselective Transformations and Chiral Derivatization

The development of stereoselective methods for the synthesis of chiral this compound derivatives is of significant interest for applications in medicinal chemistry. One notable example is the regio- and diastereoselective synthesis of novel spiropyrroloquinoxaline heterocyclic hybrids. rsc.org This is achieved through a one-pot, three-component 1,3-dipolar cycloaddition reaction. The azomethine ylide, generated in situ from indenoquinoxaline and L-tryptophan, reacts with various substituted β-nitrostyrenes to afford the spiroheterocyclic hybrids with high diastereomeric control. rsc.org This reaction creates four adjacent stereogenic centers, one of which is a quaternary carbon. rsc.org

While this multicomponent reaction provides an elegant route to complex chiral structures, the broader literature on other stereoselective transformations, such as asymmetric hydrogenation or chiral derivatizations of the this compound core, is limited in the reviewed sources. The asymmetric hydrogenation of quinoxalines to optically active tetrahydroquinoxalines is a known efficient process and could potentially be applied to the quinoxaline moiety of the fused system. acs.org

The following table details the reported stereoselective synthesis of spiropyrroloquinoxaline derivatives.

Reaction TypeReactantsKey Reagents/ConditionsProductStereoselectivityReference
1,3-Dipolar Cycloadditiono-phenylenediamine (B120857), ninhydrin, L-tryptophan, β-nitrostyreneMethanol (B129727), reflux, 2hSpiropyrrolidine-indenoquinoxaline hybridSingle diastereoisomer rsc.org

Derivatives and Analogs of 3h Pyrrolo 2,3 B Quinoxaline: Design and Structural Elucidation

Design Principles for Novel Pyrroloquinoxaline Analogues

The creation of new analogues of 3H-pyrrolo[2,3-b]quinoxaline is guided by established medicinal chemistry principles aimed at optimizing molecular properties while retaining or enhancing desired activities. These strategies allow for the exploration of new chemical space and the development of compounds with tailored characteristics.

Scaffold hopping and bioisosteric replacement are powerful strategies in drug design used to modify a compound's core structure or its substituents to improve properties like efficacy and pharmacokinetics, or to create novel, patentable chemical entities. scispace.com Bioisosterism involves substituting a functional group with another that retains the original biological activity. scispace.comrsc.org This can be a classical replacement (e.g., mimicking a carboxyl group with a 4-hydroxy-1,2,3-triazole moiety) or a non-classical one. rsc.org

Scaffold hopping is a more drastic form of bioisosteric replacement where the central molecular core is replaced with a structurally different scaffold that maintains a similar three-dimensional arrangement of key functional groups. scispace.comunipa.it This approach has been successfully applied to various heterocyclic systems. For example, in the related pyrrolo[1,2-a]quinoxaline (B1220188) series, replacing the pyrrole (B145914) ring with other azoles was explored to alter physicochemical properties like lipophilicity (cLogP) and aqueous solubility. nih.gov A similar strategy could be applied to the this compound core, replacing the pyrrole or quinoxaline (B1680401) rings with other heterocycles to modulate properties and explore new interactions with biological targets. unipa.itnih.gov The goal is to generate new chemotypes that may possess improved drug-like properties without losing the essential binding characteristics of the parent molecule. nih.gov

Fragment-based drug discovery (FBDD) is a method for identifying lead compounds by screening small chemical fragments, which are then grown or combined to produce a lead with higher affinity. This approach has been used to design inhibitors for various targets, including kinases. For instance, a fragment-based approach was used to design 7-azaindole (B17877) derivatives as PI3K inhibitors, where the 7-azaindole scaffold, which possesses both a hydrogen bond donor and acceptor, was selected and elaborated upon. oncotarget.com Similarly, fragment-based methods have been used to identify tricyclic indoles that inhibit the Mcl-1 protein. researchgate.net

For the this compound scaffold, an FBDD approach would involve identifying small molecular fragments that bind to a target of interest. These fragments could then be linked to or elaborated from the pyrroloquinoxaline core to generate potent and selective molecules. This strategy allows for the systematic exploration of the chemical space around the core scaffold, building molecules with optimized interactions piece by piece.

Scaffold Hopping and Bioisosteric Replacement

Synthetic Libraries and Combinatorial Chemistry of Pyrroloquinoxaline Derivatives

The generation of synthetic libraries of this compound derivatives is essential for systematically exploring structure-activity relationships. Various synthetic methodologies have been developed to produce a range of these compounds.

One common approach involves the condensation reaction between substituted o-phenylenediamines and 3-hydroxy-3-pyrroline-2-one derivatives. rsc.orgnih.gov This method has been optimized to produce a library of pyrrolo[2,3-b]quinoxalines with different substituents, allowing for the investigation of their biological activities. rsc.orgnih.govrsc.org For example, a series of ethyl 1,2-disubstituted-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylates was synthesized by reacting various 1,5-disubstituted-4-ethoxycarbonyl-3-hydroxy-3-pyrroline-2-ones with o-phenylenediamine (B120857) in glacial acetic acid. rsc.orgnih.gov

Another powerful technique for building libraries is the use of transition metal-catalyzed cross-coupling reactions. A two-step approach involving a Buchwald–Hartwig cross-coupling followed by an intramolecular cyclization has been used to construct the related 4-alkyl-4H-thieno[2′,3′:4,5]pyrrolo[2,3-b]quinoxaline scaffold. nih.govmdpi.com Such methods, which allow for the modular assembly of complex molecules, are well-suited for combinatorial chemistry, where different building blocks can be combined to rapidly generate a large and diverse library of compounds for screening. Gold-catalyzed intramolecular hydroamination of N-alkynyl indoles also provides an efficient route to functionalized 3H-pyrrolo-[1,2,3-de]quinoxalines, a related tricyclic system. researchgate.netmdpi.com These synthetic strategies enable the creation of diverse libraries with variations at multiple positions of the pyrrolo[2,3-b]quinoxaline core, facilitating the exploration of its chemical and biological potential.

Spectroscopic Characterization Methodologies for Structural Confirmation (e.g., NMR, Mass Spectrometry)

The unambiguous structural confirmation of newly synthesized this compound derivatives is achieved through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). rsc.org

NMR Spectroscopy: Both proton (¹H) and carbon-¹³ (¹³C) NMR are fundamental for elucidating the molecular structure. nih.gov In the ¹H NMR spectra of pyrrolo[2,3-b]quinoxalines, characteristic signals confirm the formation of the heterocyclic system. For example, in a series of ethyl 1,2-diphenyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate derivatives, protons at the 5 and 8 positions of the quinoxaline moiety typically appear as doublets of doublets around 8.05-8.41 ppm. rsc.org The disappearance of the singlet for the proton at the 2-position of the precursor pyrrole ring confirms the final structure. rsc.org For the related pyrrolo[1,2-a]quinoxalines, ¹H NMR signals for the pyrrole ring protons are also distinct and diagnostic. rsc.org In ¹³C NMR spectra, the chemical shifts of the carbons in the fused ring system provide further structural evidence. nih.gov For instance, in one derivative, the C-3 carbon of the pyrrolo[2,3-b]quinoxaline ring appeared at 99.4 ppm. nih.gov Two-dimensional NMR experiments, such as HMBC, can be used to establish connectivity between protons and carbons, which is especially useful for complex or novel structures. mdpi.com

Mass Spectrometry: High-Resolution Mass Spectrometry (HRMS), often with an electrospray ionization (ESI) source, is used to determine the exact molecular weight of the synthesized compounds, confirming their elemental composition. rsc.orgmdpi.com The measured mass-to-charge ratio (m/z) is compared to the calculated value for the expected chemical formula, typically with a high degree of accuracy. mdpi.comrsc.org

The following table summarizes representative spectroscopic data for a selection of pyrroloquinoxaline derivatives from the literature.

Compound Name¹H NMR (δ, ppm)¹³C NMR (δ, ppm)HRMS (m/z) [M+H]⁺
Ethyl 1,2-diphenyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate 8.41 (dd), 8.05 (dd), 4.36 (q), 1.26 (t) rsc.orgNot fully reportedNot reported
2-(t-butyl)-pyrrolo[2,3-b]quinoxaline derivative 9.13 (NH), 6.65 (C3-H), 1.46 (t-butyl) nih.gov150.9, 99.4, 40.5, 31.4 nih.govNot reported
3-Bromo-4-(4-nitrophenyl)pyrrolo[1,2-a]quinoxaline 8.38 (d), 8.07-8.00 (m), 7.90 (dd), 7.83 (d), 7.61 (td), 7.53 (td), 6.97 (d) rsc.org152.57, 148.62, 143.70, 135.34, 130.86, 130.58, 128.98, 127.13, 126.32, 123.37, 121.35, 118.53, 115.27, 113.38, 95.67 rsc.orgCalcd: 368.0029, Found: 368.0027 rsc.org
8-Chloro-2-(4-methoxybenzyl)-5-phenyl-3H-pyrrolo[1,2,3-de]quinoxaline 8.00 (d), 7.59–7.39 (m), 7.00 (d), 4.46–4.39 (m), 3.89 (s), 3.26–3.19 (m) mdpi.com167.1, 161.7, 142.8, 134.3, 132.1, 131.9, 130.8, 129.3, 129.0, 128.6, 128.4, 128.3, 125.7, 123.6, 117.9, 113.9, 101.9, 55.4, 48.5, 32.6 mdpi.comCalcd: 387.1259, Found: 387.1274 mdpi.com

Crystallographic Analysis of Pyrrolo[2,3-b]quinoxaline Structures

The structure of ethyl 1,2-diphenyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate has been verified by single-crystal X-ray diffraction, providing unequivocal proof of its chemical structure. rsc.org Similarly, for the related pyrrolo[1,2-a]quinoxaline scaffold, X-ray analysis was used to confirm the structure of a C3-brominated derivative, which was crucial for establishing the regioselectivity of the bromination reaction. rsc.org In studies of pyrrolo[3,2-b]quinoxaline derivatives as kinase inhibitors, X-ray crystallography of the compounds complexed with the target protein was instrumental in confirming the binding mode and guiding further design. uzh.ch The crystallographic data not only validates the synthetic outcome but also provides critical insights into the planarity and electronic properties of the fused-ring system, which are essential for applications in materials science and for understanding interactions with biological macromolecules.

Structure Activity Relationship Sar Studies of 3h Pyrrolo 2,3 B Quinoxaline Derivatives

General Principles of SAR Applied to Pyrroloquinoxaline Scaffolds

The pyrroloquinoxaline nucleus is a privileged structure in drug discovery, serving as a foundational framework for designing compounds with a wide range of biological activities, including anticancer and antimicrobial properties. frontiersin.orgresearchgate.netrsc.org SAR studies on this scaffold have delineated several general principles that govern its interaction with biological targets.

The core tricyclic system of pyrrolo[2,3-b]quinoxaline is a key determinant of activity, often acting as an anchor by occupying specific binding pockets in target proteins, such as the ATP-binding site in kinases. uzh.ch The planarity and aromaticity of the scaffold facilitate π–π stacking interactions with aromatic residues in the binding site. acs.org

Impact of Substituent Variation on Molecular Interactions

The systematic variation of substituents on the 3H-pyrrolo[2,3-b]quinoxaline scaffold has provided detailed insights into the molecular interactions driving biological activity. These modifications influence hydrogen bonding, hydrophobic interactions, and electronic properties, which collectively determine the binding affinity and selectivity of the compounds.

For derivatives targeting 5-HT3 receptors, SAR studies have been particularly informative. The introduction of a 7-OH group on the pyrroloquinoxaline ring was designed to probe for hydrogen bonding with a putative receptor site, mimicking the interaction of serotonin's hydroxyl group. acs.orgmedchemexpress.cn The piperazine (B1678402) moiety, often attached to the scaffold, plays a significant role. The nature of the substituent on this piperazine ring can drastically affect properties; for example, a highly hydrophilic group can prevent the compound from crossing the blood-brain barrier. acs.org

In the context of kinase inhibition, substitutions on the pyrrole (B145914) ring are crucial. An amino group at the C-2 position and an amide group at the C-3 position of a pyrrolo[3,2-b]quinoxaline scaffold can form multiple hydrogen bonds within the hinge region of a kinase. nih.gov Modifications on a phenyl ring attached to the pyrrole nitrogen (N-1 position) can also significantly impact activity. For instance, substitutions at the ortho position of this phenyl ring with methyl or chlorine atoms were found to decrease binding affinity, likely due to steric hindrance. uzh.ch Conversely, electron-withdrawing groups like a 4-sulfamoylphenyl group can enhance water solubility and provide additional hydrogen-bonding sites, which is a common strategy in drug design.

The table below summarizes the observed impact of various substituents on the activity of pyrroloquinoxaline derivatives based on published research findings.

Scaffold PositionSubstituent/ModificationTarget/ActivityObserved Impact on Activity/InteractionReference(s)
Quinoxaline (B1680401) Ring 7-OH group5-HT3 ReceptorDesigned to investigate hydrogen bonding with the receptor. acs.org
Quinoxaline Ring Electron-withdrawing group (e.g., NO2 at C-7)AnticancerDecreases activity. mdpi.com
Pyrrole Ring (C-2) Varied substituents (nature and size)TNF-α InhibitionPlays a key role in the inhibition of TNF-α. nih.gov
Pyrrole Ring (C-2) Amino groupKinase InhibitionInvolved in a bifurcated hydrogen bond with the kinase hinge region. uzh.chnih.gov
Pyrrole Ring (C-3) Amide groupKinase InhibitionForms two hydrogen bonds with backbone polar groups in the kinase hinge region. nih.gov
Pyrrole Ring (N-1) Phenyl group with ortho-substituents (Cl, CH3)Kinase InhibitionDecreased binding affinity, likely due to steric hindrance. uzh.ch
Pyrrole Ring (N-1) 4-Sulfamoylphenyl groupGeneralEnhances water solubility and provides hydrogen-bonding sites.
Side Chain Highly hydrophilic group on piperazine ring5-HT3 ReceptorPrevents crossing the blood-brain barrier. acs.org

Conformational Analysis and its Influence on Biological Recognition

The three-dimensional conformation of a molecule is a critical factor in its ability to be recognized by and bind to a biological target. For this compound derivatives, conformational analysis helps to understand how the spatial arrangement of the scaffold and its substituents affects molecular interactions and, consequently, biological activity.

Intramolecular hydrogen bonding can play a significant role in restricting conformational freedom and pre-organizing the ligand for optimal binding. In a study of related (N-alkylpyridyl)enamino-pyrrolo[2,3-b]quinoxalin-2-one derivatives, an intramolecular hydrogen bond involving the enamine substituent was found to rigidify its conformation. acs.org This restriction of intramolecular vibrations and rotations can be favorable for binding affinity by reducing the entropic penalty upon binding.

Furthermore, computational studies, such as Density Functional Theory (DFT) calculations, have been employed to understand the electronic properties and interaction patterns of these molecules in their crystalline state. acs.org These analyses reveal how π–π stacking interactions between molecules, governed by their mutual orientation, can influence their properties. The specific conformation adopted by a molecule, influenced by factors like alkyl linkers, dictates how it packs in a crystal and interacts with neighboring molecules, providing a model for how it might interact with amino acid residues in a protein binding site. acs.org

Pharmacophore Modeling and Ligand Design for Pyrroloquinoxaline Compounds

Pharmacophore modeling is a powerful computational technique used in drug discovery to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. mdpi.comnih.gov This approach has been instrumental in the rational design of novel pyrroloquinoxaline derivatives with enhanced potency and selectivity.

Both ligand-based and structure-based pharmacophore models have been developed. mdpi.comnih.gov Ligand-based models are derived from a set of known active compounds, identifying common features like hydrogen bond donors/acceptors, aromatic rings, and hydrophobic centers. nih.gov Structure-based models are generated from the 3D structure of the target protein, often from an X-ray crystal structure of a protein-ligand complex, defining key interaction points within the binding site. nih.govmdpi.com

For pyrrolo[3,2-b]quinoxaline derivatives targeting Eph tyrosine kinases, the X-ray crystal structure of the kinase in complex with an inhibitor was used to design new compounds. uzh.chnih.gov The model revealed that the pyrroloquinoxaline scaffold occupies the ATP binding site, while a phenyl substituent fits into a hydrophobic pocket created when the kinase is in an inactive (DFG-out) conformation. nih.gov This structural insight allowed for the rational design of new derivatives, such as the introduction of a linker at a solvent-accessible position for further modification without disrupting key binding interactions. nih.gov

These computational approaches facilitate the virtual screening of large compound libraries to identify new potential hits and guide the optimization of lead compounds. mdpi.com By understanding the key pharmacophoric features—the precise spatial arrangement of hydrogen bond donors, acceptors, and hydrophobic regions—researchers can design molecules that are more likely to bind effectively to the target, accelerating the discovery of new therapeutic agents. nih.govgrafiati.com

Mechanistic Investigations of 3h Pyrrolo 2,3 B Quinoxaline Interactions with Biomolecular Targets

Enzyme Inhibitory Profiles and Mechanisms

Derivatives of 3H-Pyrrolo[2,3-b]quinoxaline have been investigated for their potential to inhibit Phosphodiesterase 4 (PDE4) and, consequently, Tumor Necrosis Factor-alpha (TNF-α). ijmca.com PDE4 inhibitors are known to play a role in attenuating inflammatory responses, including the cytokine storm, by modulating TNF-α levels. ijmca.com

In a study exploring 2-substituted pyrrolo[2,3-b]quinoxalines, several compounds demonstrated significant in vitro inhibition of TNF-α. The structure-activity relationship (SAR) analysis revealed that the nature and size of the substituent at the C-2 position of the pyrrolo[2,3-b]quinoxaline ring are crucial for TNF-α inhibition. Aryl moieties and long-chain alkyl or hydroxyl-alkyl groups at this position were found to be particularly effective. One of the most potent compounds identified, compound 3i , exhibited an IC₅₀ value of approximately 5.14 ± 0.34 µM for TNF-α inhibition. The study suggests that these compounds hold promise as potential agents for mitigating conditions associated with high levels of TNF-α. ijmca.com

Table 1: TNF-α Inhibition by 2-Substituted Pyrrolo[2,3-b]quinoxaline Derivatives This table is interactive. Click on the headers to sort the data.

Compound Substituent at C-2 Inhibition of TNF-α IC₅₀ (µM)
3c Aryl group > 70% -
3d Aryl group > 70% -
3i Aryl group > 70% 5.14 ± 0.34
3j Aryl group > 70% -
3a Alkyl group > 60% -
3b Alkyl group > 60% -
3f Hydroxyl alkyl group > 60% -
3g Hydroxyl alkyl group > 60% -

Data sourced from a study on the in vitro assessment of 2-substituted pyrrolo[2,3-b]quinoxalines.

The pyrroloquinoxaline scaffold has been harnessed for the development of inhibitors targeting the endocannabinoid-degrading enzymes, Fatty Acid Amide Hydrolase (FAAH) and Monoacylglycerol Lipase (B570770) (MAGL). mdpi.comnih.gov These enzymes are responsible for the breakdown of the endocannabinoids anandamide (B1667382) and 2-arachidonoylglycerol (B1664049) (2-AG), respectively. mdpi.com

Research into piperazine (B1678402) and 4-aminopiperidine (B84694) carboxamides built upon a pyrroloquinoxaline scaffold led to the identification of derivatives with dual FAAH/MAGL inhibitory activity. mdpi.com Molecular modeling and structure-activity relationship studies helped define the structural requirements for this dual inhibition. mdpi.com A specific set of derivatives was identified as having a balanced inhibitory profile against both enzymes, with compound 5m emerging as a lead candidate. mdpi.com Enzyme kinetics studies on related compounds have indicated a reversible inhibition mechanism for both FAAH and MAGL. mdpi.com

Pyrrolo[3,2-b]quinoxaline derivatives, isomers of the core compound, have been designed as potent inhibitors of Ephrin (Eph) receptor tyrosine kinases. uzh.ch These inhibitors are classified as type I½ and type II, depending on their binding mode to the kinase. uzh.ch

The pyrrolo[3,2-b]quinoxaline scaffold effectively occupies the ATP-binding site. nih.govuzh.ch Type I inhibitors bind to the active conformation of the kinase. In contrast, type II inhibitors bind to the inactive "DFG-out" conformation, where the phenylalanine of the conserved DFG motif is displaced, creating a hydrophobic pocket that the inhibitor can occupy. uzh.ch This interaction is a form of allosteric binding. The crystal structure of the EphA3 kinase in complex with inhibitor 7m , a pyrrolo[3,2-b]quinoxaline derivative, confirmed a type II binding mode. uzh.ch This specific binding results in a very slow unbinding rate, a characteristic feature of potent type II inhibitors. uzh.ch The design of these compounds was guided by the structure of previously identified type I inhibitors, demonstrating a rational approach to developing more selective and potent kinase inhibitors. uzh.chresearchgate.net

While direct studies on this compound are limited, research on structurally related quinoxaline (B1680401) derivatives highlights their potential as inhibitors of α-glucosidase and α-amylase, key enzymes in carbohydrate metabolism. researchgate.net For instance, a series of N-(11H-Indeno[1,2-b]quinoxalin-11-ylidene)benzohydrazide derivatives were synthesized and showed significant α-glucosidase inhibitory activity, with some compounds being more potent than the standard drug acarbose. researchgate.net

The mechanism of α-amylase inhibition by related phenolic compounds often involves the formation of indigestible complexes with the protein, facilitated by hydrogen bonding. mdpi.com For α-glucosidase, the inhibitory potential of related quinoline-1,3,4-oxadiazole hybrids was found to be significantly higher than acarbose. uzh.ch

Table 2: α-Glucosidase Inhibitory Activity of Indenoquinoxaline Derivatives This table is interactive. Click on the headers to sort the data.

Compound Structure IC₅₀ (µM)
3d N-(11H-Indeno[1,2-b]quinoxalin-11-ylidene)benzohydrazide derivative Significant
3f N-(11H-Indeno[1,2-b]quinoxalin-11-ylidene)benzohydrazide derivative Significant
3g N-(11H-Indeno[1,2-b]quinoxalin-11-ylidene)benzohydrazide derivative Significant
3k N-(11H-Indeno[1,2-b]quinoxalin-11-ylidene)benzohydrazide derivative Significant
3n N-(11H-Indeno[1,2-b]quinoxalin-11-ylidene)benzohydrazide derivative Significant
3p N-(11H-Indeno[1,2-b]quinoxalin-11-ylidene)benzohydrazide derivative Significant
4 Related derivative Significant
Acarbose Standard Drug -

Data from a study on synthetic indenoquinoxaline derivatives. researchgate.net

The pyrroloquinoxaline scaffold and its analogues have been investigated as inhibitors of several protein kinases crucial in cell signaling and cancer progression.

EGFR Inhibition: Certain quinoxaline derivatives have demonstrated potent inhibitory activity against the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. rsc.org Compounds 3 , 11 , and 17 from one study showed strong EGFR inhibition with IC₅₀ values of 0.899 nM, 0.508 nM, and 0.807 nM, respectively, comparable to the reference drug Erlotinib (0.439 nM). rsc.org The inhibitory effect is consistent with their anti-proliferative activity in cancer cell lines. rsc.org

CK2 Inhibition: Pyrrolo[1,2-a]quinoxaline (B1220188) derivatives have been evaluated as potential inhibitors of the human protein kinase CK2. jst-ud.vnmdpi.com While detailed mechanistic studies on this specific scaffold are emerging, research on related pyrrolocarbazoles shows that they can inhibit the interaction between the catalytic (CK2α) and regulatory (CK2β) subunits of the CK2 holoenzyme. acs.org This protein-protein interaction inhibition represents a distinct mechanism from typical ATP-competitive inhibition. acs.org

AKT Inhibition: The 2,3-diphenylquinoxaline (B159395) scaffold was one of the first identified allosteric inhibitors of the serine/threonine kinase Akt (also known as Protein Kinase B). mdpi.com This has inspired the synthesis of new substituted pyrrolo[1,2-a]quinoxaline derivatives as potential Akt kinase inhibitors. nih.gov These compounds are designed as structural analogues of known quinoxaline-based inhibitors and have shown promising antiproliferative activity against human cancer cell lines with an active phosphorylated Akt form. nih.gov

Derivatives of the pyrroloquinoxaline scaffold have been explored as inhibitors of topoisomerases, enzymes that are essential for managing DNA topology during cellular processes. researchoutreach.orgacs.org The mechanism of these inhibitors often involves stabilizing the covalent complex between the topoisomerase enzyme and DNA, which prevents the re-ligation of the DNA strand and leads to cell death. researchoutreach.orgacs.org

Research on pyrrolo[2,3-b]pyrazine, a close analogue of pyrrolo[2,3-b]quinoxaline, has led to the development of nonintercalative topoisomerase II inhibitors. vulcanchem.com Furthermore, pyrroloquinolinone derivatives have been identified as dual inhibitors of both topoisomerase I and II. researchoutreach.org Molecular modeling suggests that these compounds interact with the intracellular targets to exert their effect. researchoutreach.org The carboxamide group in some derivatives is thought to enhance target affinity through hydrogen bonding within the ATP pockets of kinases, a mechanism that may also be relevant for topoisomerase inhibition.

Kinase Inhibition Mechanisms (e.g., EGFR, CK2, AKT)

Receptor Binding Studies and Agonist/Antagonist Properties

The interaction of this compound derivatives with specific receptors is a key area of investigation, revealing their potential to modulate neuronal signaling pathways.

5-HT3 Receptor Agonism and Binding Affinity

A series of novel pyrroloquinoxaline derivatives have been synthesized and evaluated for their affinity for the 5-HT3 receptor, a ligand-gated ion channel involved in various physiological and pathological processes. researchgate.netnih.gov In binding studies, several of these compounds demonstrated potent and selective binding to the 5-HT3 receptor, with some exhibiting subnanomolar affinity. researchgate.netnih.gov Functional studies, such as the [14C]guanidinium accumulation test in NG108-15 hybrid cells, have shown that many of these derivatives act as clear-cut 5-HT3 receptor agonists, while others behave as partial agonists. nih.gov

Notably, the most active pyrroloquinoxalines were found to functionally discriminate between central and peripheral 5-HT3 receptors, acting as agonists and antagonists, respectively. researchgate.net Structure-activity relationship (SAR) studies have been crucial in identifying the structural features necessary for high affinity. nih.gov For instance, the presence of N-substituted piperazine moieties has been a key area of exploration for enhancing 5-HT3 affinity. researchgate.netnih.gov Preliminary pharmacokinetic studies have also indicated that these compounds can readily cross the blood-brain barrier, a desirable property for centrally acting drugs. nih.gov

Table 1: Binding Affinity and Functional Activity of Selected Pyrroloquinoxaline Derivatives at the 5-HT3 Receptor.
CompoundBinding Affinity (IC50, nM)Functional ActivityReceptor Specificity
Pyrroloquinoxaline 11dSubnanomolarAgonist (Central), Antagonist (Peripheral)Selective for 5-HT3
Pyrroloquinoxaline 11eSubnanomolarAgonist (Central), Antagonist (Peripheral)Selective for 5-HT3
Heteroaromatic DerivativesLow nanomolar to subnanomolarAgonist/Partial AgonistSelective for 5-HT3

Glycine (B1666218) Binding Site of the NMDA Receptor Antagonism

Derivatives of the tricyclic quinoxalinedione (B3055175) class, specifically 5,6-dihydro-1H-pyrrolo[1,2,3-de]quinoxaline-2,3-diones, have been synthesized and assessed for their ability to bind to the glycine site of the N-methyl-D-aspartate (NMDA) receptor. researchgate.netacs.org The NMDA receptor is a crucial player in excitatory neurotransmission, and its glycine binding site offers a target for modulating its activity. researchgate.netembopress.org

Binding assays using [3H]-5,7-dichlorokynurenic acid have been employed to determine the affinity of these compounds. researchgate.net Research has shown that certain tricyclic quinoxalinediones display high affinity for the glycine site, with some derivatives exhibiting potency comparable to or even greater than established glycine antagonists. researchgate.net For example, the anilide derivative 20g was found to be significantly more potent than other compounds in the series. researchgate.net This antagonist activity at the strychnine-insensitive glycine site is believed to be the mechanism behind the observed attenuation of excitatory amino acid neurotransmission. researchgate.net

Table 2: Binding Affinity of Tricyclic Quinoxalinediones at the Glycine Site of the NMDA Receptor.
CompoundBinding Affinity (Ki, nM)
Quinoxalinedione 18g9.9
Anilide derivative 20g2.6

Interaction with Nucleic Acids (e.g., DNA Damage)

The interaction of pyrroloquinoxaline derivatives with nucleic acids, particularly DNA, is an area of growing interest, especially in the context of cancer research. The planar structure of the indolo[2,3-b]quinoxaline scaffold, a related class of compounds, allows it to intercalate between the base pairs of DNA. This interaction can lead to DNA damage and interfere with the processes of DNA replication and transcription, ultimately inducing apoptosis in cancer cells.

Furthermore, some of these compounds have been shown to inhibit poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair. idrblab.net By inhibiting PARP, these molecules can prevent cancer cells from repairing DNA damage, leading to their death. This dual mechanism of DNA intercalation and PARP inhibition makes these compounds promising candidates for anticancer drug development. The Rad4/XPC protein complex, which is involved in nucleotide excision repair, recognizes distortions in the DNA helix caused by damage or the binding of molecules like pyrroloquinoxalines. nih.gov This recognition is a critical step in initiating the DNA repair process, and its modulation by these compounds is a subject of ongoing research.

Molecular Basis of Antioxidant Activity (e.g., Radical Scavenging)

Several studies have highlighted the antioxidant properties of pyrrolo[2,3-b]quinoxaline derivatives. nih.govresearchgate.net Their ability to scavenge harmful free radicals is a key aspect of their potential therapeutic applications.

The antioxidant activity of these compounds has been evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. nih.govresearchgate.net In one study, a series of 3-hydroxy-3-pyrroline-2-one derivatives were synthesized, and their antioxidant potential was assessed. Among the tested compounds, ethyl 1,2-diphenyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate (3a) emerged as a potent radical scavenger. nih.govresearchgate.net

Computational studies, including thermodynamic and kinetic calculations, have provided deeper insights into the radical scavenging mechanism. nih.govresearchgate.net These calculations indicated that compound 3a is an effective scavenger of hydroxyl radicals (HO•) in nonpolar environments, with a rate constant comparable to that of well-known antioxidants like Trolox and melatonin. nih.govresearchgate.net However, it was found to be less effective at scavenging hydroperoxyl radicals in similar media. nih.govresearchgate.net The ability to donate a hydrogen atom or an electron to a free radical is believed to be the primary mechanism behind the antioxidant activity of these compounds. sapub.org

Table 3: Radical Scavenging Activity of a Pyrrolo[2,3-b]quinoxaline Derivative.
CompoundRadical ScavengedOverall Rate Constant (M-1 s-1) in pentyl ethanoateEnvironment
ethyl 1,2-diphenyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate (3a)HO•8.56 × 10⁸Non-polar

Elucidation of Molecular Pathways Affected by Pyrroloquinoxaline Scaffolds

The biological effects of pyrroloquinoxaline scaffolds are mediated through their influence on various molecular pathways. For instance, in the context of cancer, these compounds have been shown to affect signaling pathways that regulate tumor progression and metastasis. theses.fr Some pyrrolo[1,2-a]quinoxaline derivatives have demonstrated promising antiproliferative activities against several leukemia cell lines. theses.fr Docking studies suggest that these compounds may act as allosteric inhibitors of the serine/threonine protein kinase Akt, a key regulator of cell survival and proliferation. theses.fr

Furthermore, the pyrroloquinoxaline scaffold has been utilized in the development of multi-target ligands. For example, researchers have designed molecules that simultaneously act as inhibitors of fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL), enzymes involved in the endocannabinoid system. mdpi.com By targeting multiple components of a signaling network, such multi-target approaches can offer enhanced therapeutic efficacy. The versatility of the pyrroloquinoxaline scaffold allows for its adaptation to interact with a wide range of biological targets, leading to the modulation of diverse cellular pathways.

Computational and Theoretical Chemistry of 3h Pyrrolo 2,3 B Quinoxaline

Quantum Chemical Calculations (DFT, HOMO-LUMO Analysis, MEP)

Quantum chemical calculations are fundamental to understanding the intrinsic properties of the 3H-pyrrolo[2,3-b]quinoxaline scaffold. Density Functional Theory (DFT) is a widely used method to optimize molecular geometry and calculate electronic properties. researchgate.netresearchgate.net For instance, calculations on the parent quinoxaline (B1680401) molecule have been performed using the B3LYP method with a 6–31G** basis set to determine its optimal structure and vibrational frequencies. researchgate.net

Frontier Molecular Orbital (HOMO-LUMO) Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's chemical reactivity and kinetic stability. csic.es The energy gap between the HOMO and LUMO indicates the molecule's propensity for electronic transitions. researchgate.netresearchgate.net A smaller energy gap suggests that the molecule can be more easily excited and is generally more reactive. For a derivative of pyrrolo[2,3-b]quinoxaline, a HOMO-LUMO gap was reported to be 4.1 eV, indicating moderate reactivity. The analysis of HOMO-LUMO energies helps in understanding charge transfer within the molecule. science.gov

Molecular Electrostatic Potential (MEP): A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution on a molecule, providing a guide to its reactivity towards charged species. researchgate.netresearchgate.net The MEP is used to identify regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). researchgate.net For the quinoxaline core, MEP analysis helps in pinpointing potential sites for electrophilic and nucleophilic attacks, which is critical for predicting its interaction with biological receptors and other molecules. researchgate.net

Table 1: Calculated Quantum Chemical Properties for a Pyrrolo[2,3-b]quinoxaline Derivative
ParameterValueSignificance
HOMO-LUMO Energy Gap 4.1 eVIndicates electronic excitability and chemical reactivity.

Data sourced from a specific derivative to illustrate the application of these calculations.

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, such as a protein, to form a stable complex. mdpi.com This method is instrumental in drug discovery for screening potential drug candidates and elucidating their mechanism of action at a molecular level.

Derivatives of pyrrolo[2,3-b]quinoxaline have been the subject of molecular docking studies to evaluate their potential as therapeutic agents. In one notable study, a series of 2-substituted pyrrolo[2,3-b]quinoxalines were assessed for their binding affinity to the N-terminal RNA-binding domain of the SARS-CoV-2 nucleocapsid protein. nih.gov The study used multiple docking programs, including iGEMDOCK, DOCKTHOR, and SWISSDOCK, to calculate the binding energies and identify key interactions. nih.gov Several compounds showed promising binding energies, suggesting they could act as potential inhibitors. nih.gov The interactions typically involved hydrogen bonding and hydrophobic interactions with the protein's binding site residues. nih.govrsc.org

Table 2: Example of Molecular Docking Binding Energies of Pyrrolo[2,3-b]quinoxaline Derivatives with SARS-CoV-2 N-protein
CompoundBinding Energy (kcal/mol) - GEMDOCKBinding Energy (kcal/mol) - DOCKTHORBinding Energy (kcal/mol) - SWISSDOCK
3c -86.05-8.12-6.85
3d -86.00-7.83-6.91
3i -89.37-7.94-6.33
3j -85.33-7.94-6.33

This table presents a selection of data from a study on 2-substituted pyrrolo[2,3-b]quinoxalines to highlight the application of molecular docking. nih.gov

Molecular Dynamics Simulations to Elucidate Binding Modes

Molecular Dynamics (MD) simulations provide a deeper understanding of the dynamic nature of ligand-receptor interactions over time, complementing the static picture offered by molecular docking. csic.es MD simulations can be used to assess the stability of a docked pose and to explore conformational changes in both the ligand and the protein upon binding. csic.esunisi.it

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that relates the chemical structure of a series of compounds to their biological activity. taylorandfrancis.comnih.gov By developing a mathematical model, QSAR can predict the activity of new, untested compounds, thereby guiding the design of more potent molecules. taylorandfrancis.comresearchgate.net

For quinoxaline derivatives and related heterocyclic scaffolds, 2D and 3D-QSAR models have been developed to understand the structural requirements for various biological activities, including anticancer effects. researchgate.netmdpi.com These models typically use a range of molecular descriptors, which can be categorized as follows:

Hydrophobic/Lipophilic Parameters: Describe the compound's solubility and ability to cross cell membranes. scispace.com

Electronic Parameters: Quantify the electronic properties of substituents, influencing electrostatic interactions.

Steric Parameters: Describe the size and shape of the molecule, which affects its fit into a receptor's binding site. scispace.com

A QSAR study on anticancer quinoxalines recently led to the design of five new potential VEGFR-2 inhibitors. mdpi.com Such models provide valuable insights into the structure-activity relationship, indicating which parts of the molecule are essential for activity and can be modified to enhance potency. mdpi.comscispace.com

Table 3: Common Descriptors in QSAR Models for Quinoxaline-like Scaffolds
Descriptor TypeExample ParameterInfluence on Activity
Physicochemical cLogP (lipophilicity)Affects cell permeability and target engagement.
Electronic Hammett constants (σ)Modulates electrostatic and hydrogen bonding interactions.
Topological Wiener IndexRelates molecular branching to activity.
Structural Presence of specific functional groupsCan be essential for binding (e.g., H-bond donors/acceptors).

Thermodynamic and Kinetic Calculations of Chemical Reactivity

Computational chemistry allows for the detailed calculation of thermodynamic and kinetic parameters, which are essential for understanding and predicting the chemical reactivity of molecules. This is particularly relevant for assessing properties like antioxidant activity.

Table 4: Calculated Kinetic Data for a Pyrrolo[2,3-b]quinoxaline Derivative
ReactionMediumOverall Rate Constant (k)
HO˙ Radical Scavenging Pentyl Ethanoate8.56 × 10⁸ M⁻¹ s⁻¹

Data from the computational evaluation of ethyl 1,2-diphenyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate. researchgate.net

Prediction of Molecular Recognition and Specificity

Molecular recognition, the specific interaction between two or more molecules, is a fundamental process in biology that computational chemistry aims to predict and explain. temple.edunih.gov The specificity of a ligand for its target is crucial for its function and for minimizing off-target effects. Computational methods like docking and MD simulations are at the forefront of predicting these recognition events.

The specificity of pyrrolo[2,3-b]quinoxaline derivatives has been explored computationally. For example, molecular docking studies against the SARS-CoV-2 N-protein not only predicted binding but also revealed specific interaction patterns, with certain derivatives showing superior binding energies and occupying the same binding pocket, suggesting a shared mechanism of recognition. nih.gov This demonstrates the ability to predict specific ligand-target interactions.

Furthermore, the principles of molecular recognition can be engineered. By combining a pyrrolo[2,3-b]quinoxaline core with a specific side chain, a highly selective fluorescent receptor for Zn²⁺ was created. This showcases how the scaffold can be modified to achieve specific molecular recognition, a process that can be guided and rationalized by computational modeling. The ability to computationally screen vast chemical spaces allows for the prediction of molecules with high affinity and specificity for a given target, accelerating the discovery process. nih.govembopress.org

Emerging Applications and Advanced Materials Science Based on 3h Pyrrolo 2,3 B Quinoxaline Scaffolds

Organic Electronics and Optoelectronic Materials

The intrinsic donor-acceptor (D-A) character of the pyrroloquinoxaline core makes it a promising candidate for organic electronic and optoelectronic devices, where charge transfer properties are paramount.

Semiconductors and Emitting Layers

Derivatives of the quinoxaline (B1680401) family are widely recognized for their applications as semiconductors and as emitting layers in organic electronics. mdpi.comnih.govresearchgate.net The electron-deficient nature of the pyrazine (B50134) ring within the quinoxaline moiety facilitates electron transport, making these compounds suitable for use as n-type materials. ias.ac.in Structurally related pyridopyrazino[2,3-b]indole derivatives, for instance, have been shown to possess low-lying LUMO (Lowest Unoccupied Molecular Orbital) energy levels, a key characteristic for efficient electron transporting materials. ias.ac.in

Similarly, the fusion of a pyrrole (B145914) ring introduces hole-transporting (p-type) characteristics, allowing for the development of ambipolar materials capable of transporting both electrons and holes. Theoretical studies on 2,3-diphenylquinoxaline (B159395) derivatives have shown that their HOMO (Highest Occupied Molecular Orbital) and LUMO levels are delocalized over the molecular backbone, suggesting good conductive properties suitable for ambipolar materials. d-nb.info While specific charge mobility data for 3H-pyrrolo[2,3-b]quinoxaline is not extensively documented, research on related fused heteroaromatic systems provides insight into their potential. For example, dibenzo[f,h]furazano[3,4-b]quinoxalines have demonstrated hole mobility in the order of 10⁻⁴ cm² V⁻¹ s⁻¹, marking them as promising hole-transporting materials. nih.gov The photophysical properties of pyrrolo[1,2-a]quinoxalines have also been investigated for use in phosphorescent organic light-emitting diodes (OLEDs). acs.org

Compound FamilyHOMO (eV)LUMO (eV)Band Gap (eV)Key Finding
2,3-Diphenylquinoxaline Derivatives -5.60 to -5.83-3.04 to -3.162.47 to 2.56Good conductive properties suggested for ambipolar materials. d-nb.info
Pyridopyrazino[2,3-b]indole Derivatives N/AComparable to known n-type materialsN/APotential to be used as n-type materials in optoelectronic devices. ias.ac.in
Dibenzo[f,h]furazano[3,4-b]quinoxalines -5.92 to -6.11-3.42 to -3.582.50 to 2.53Promising candidates for hole-transport layers with measured mobility up to 10⁻⁴ cm² V⁻¹ s⁻¹. nih.gov

Dye-Sensitized Solar Cell Applications

The broad absorption spectra and tunable electronic energy levels of quinoxaline-based compounds make them attractive for use as sensitizers in dye-sensitized solar cells (DSSCs). researchgate.netbohrium.com In a typical DSSC, the dye's HOMO level must be more negative than the redox potential of the electrolyte for efficient regeneration, and its LUMO level must be more positive than the conduction band of the semiconductor (e.g., TiO₂) for efficient electron injection.

Research on organic dyes incorporating an indolo[2,3-b]quinoxaline donor has demonstrated their potential in DSSCs. researchgate.net By modifying the structure, for example by inserting different π-spacers like phenyl or thiophene (B33073) groups, the electronic conjugation and photovoltaic performance can be enhanced. researchgate.net Similarly, novel push-pull dyes based on quinoxaline have been synthesized and tested. A dye featuring a thiophene moiety (KD-150) showed a higher photon-to-current conversion efficiency compared to one with a benzene (B151609) group, attributed to the better electron transport property of thiophene. tubitak.gov.tr This highlights the tunability of the pyrroloquinoxaline scaffold for optimizing DSSC performance.

DyeJsc (mA/cm²)Voc (mV)Fill Factor (FF)Efficiency (η) (%)
KD-148 (Quinoxaline-Benzene based) 4.925200.601.54
KD-150 (Quinoxaline-Thiophene based) 7.375600.562.32
Standard Z-907 Dye 14.516300.454.08

Performance data for quinoxaline-based dyes under AM 1.5 illumination, illustrating the scaffold's potential in DSSCs. tubitak.gov.tr

Chemical Sensors and Biosensor Development

The ability of the pyrrolo[2,3-b]quinoxaline scaffold to engage in specific molecular interactions, combined with its inherent fluorescence properties, makes it an excellent platform for developing chemical sensors and biosensors. nih.gov These sensors often work by exhibiting a change in their fluorescence signal upon binding to a target analyte.

A notable application is the development of a highly selective fluorescent receptor for Zinc ions (Zn²⁺) based on a pyrrolo[2,3-b]quinoxaline derivative functionalized with a 2-(2-aminoethyl)pyridine (B145717) chain. nih.gov This sensor demonstrated a dual fluorescence response and aggregation-induced emission enhancement (AIEE) in its crystalline state, allowing for sensitive detection of this important biological cation. nih.gov Furthermore, research into pyrrolo[1,2-a]quinoxaline (B1220188) hydrazones has shown their utility as fluorescent probes for detecting amyloid fibrils, which are associated with neurodegenerative diseases. acs.orgresearchgate.net This demonstrates the potential of these scaffolds in creating highly specific biosensors for disease diagnostics. nih.govresearchgate.net

Redox Flow Batteries Anolyte Scaffolds

Redox flow batteries (RFBs) are a promising technology for large-scale energy storage. A key challenge is the development of stable, high-performance, and soluble redox-active molecules. The indolo[2,3-b]quinoxaline scaffold, a close structural analogue of pyrrolo[2,3-b]quinoxaline, has been identified as a superior anolyte material for nonaqueous RFBs. researchgate.netescholarship.org

Researchers developed a series of indolo[2,3-b]quinoxaline derivatives and identified a mixture of 2- and 3-(tert-butyl)-6-(2-methoxyethyl)-6H-indolo[2,3-b]quinoxaline as an exceptional anolyte. escholarship.orgnih.gov This compound exhibits a very low reduction potential, high solubility in organic solvents, and remarkable cycling stability. researchgate.netescholarship.org When paired with a suitable catholyte, it enabled a 2.3 V all-organic nonaqueous RFB with minimal capacity fade over numerous cycles. escholarship.orgnih.gov The high stability and low potential are attributed to the robust, electron-accepting quinoxaline core. Given the structural and electronic similarities, the this compound scaffold represents a highly promising platform for designing the next generation of anolytes for RFBs.

Anolyte CompoundReduction Potential (E½ vs Fc/Fc⁺)Solubility (in Acetonitrile)Cycling Stability (H-cell)
Mixture of 2- and 3-(tert-butyl)-6-(2-methoxyethyl)-6H-indolo[2,3-b]quinoxaline -2.01 V>2.7 M99.86% capacity retention over 202 cycles (49.5 h)

Electrochemical properties of a high-performance anolyte based on the indolo[2,3-b]quinoxaline scaffold. escholarship.orgnih.gov

Fluorescent Probes for Biological Imaging and Sensing

The development of fluorescent probes for biological imaging is crucial for diagnosing diseases and understanding biological processes. Pyrroloquinoxaline derivatives have emerged as a valuable class of compounds for this purpose, particularly for imaging pathological protein aggregates. researchgate.netrsc.org

A significant breakthrough in this area is the use of pyrrolo(imidazo)quinoxaline hydrazones as fluorescent probes for amyloid-beta (Aβ) fibrils, which are the primary component of amyloid plaques in Alzheimer's disease. researchgate.netrsc.org These compounds are capable of binding to in-vitro-formed amyloid fibrils and exhibit an increase in their fluorescence upon binding. researchgate.net Critically, when tested on brain tissue, these hydrazone derivatives selectively stained amyloid structures without nonspecific binding. researchgate.netrsc.org Furthermore, they have been shown to cross the blood-brain barrier in mice, which is a crucial requirement for developing in vivo imaging agents for neurodegenerative diseases. researchgate.netrsc.org

Corrosion Inhibitors

Quinoxaline derivatives are effective corrosion inhibitors for metals and alloys, particularly in acidic environments. Their mechanism of action involves the adsorption of the inhibitor molecule onto the metal surface, forming a protective barrier that blocks the active sites for corrosion. mdpi.comresearchcommons.org The presence of heteroatoms like nitrogen, along with the planar structure of the fused rings, facilitates strong adsorption onto the metal surface. scirp.org

A specific derivative, 2-Amino-1-(4-aminophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile (AHPQC), has been studied as a highly efficient corrosion inhibitor for C38 steel in molar hydrochloric acid. researchgate.netresearchgate.net Electrochemical studies, including polarization and impedance spectroscopy, have shown that AHPQC acts as a mixed-type inhibitor, meaning it suppresses both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions. researchgate.netresearchgate.net The inhibition efficiency was found to increase with the concentration of the inhibitor, reaching up to 91%. researchgate.netresearchgate.net The adsorption of AHPQC on the steel surface follows the Langmuir adsorption isotherm, indicating the formation of a monolayer. researchgate.net

Inhibitor Concentration (mM)Inhibition Efficiency (η%) from Potentiodynamic PolarizationInhibition Efficiency (η%) from EIS
0.1 7677
0.3 8283
0.6 8687
1.2 9191

Inhibition efficiency of 2-Amino-1-(4-aminophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile (AHPQC) on C38 steel in 1M HCl. researchgate.netresearchgate.net

Future Perspectives and Research Directions in 3h Pyrrolo 2,3 B Quinoxaline Chemistry

Innovations in Synthetic Methodology for Complex Pyrroloquinoxaline Structures

The synthesis of the pyrrolo[2,3-b]quinoxaline core has evolved significantly, moving towards more efficient, sustainable, and versatile methods capable of producing complex, functionalized derivatives. researchgate.net Early methods often relied on high temperatures and harsh acid catalysts for the condensation of o-phenylenediamine (B120857) with 1,2-diketone-containing compounds. jst-ud.vn However, recent innovations are paving the way for the construction of diverse molecular backbones under milder and more controlled conditions. rsc.org

One major advancement is the use of transition-metal catalysis. A gold-catalyzed intramolecular hydroamination protocol has been developed to create functionalized 3H-pyrrolo-[1,2,3-de]quinoxalines from N-alkynyl indoles. mdpi.comresearchgate.net This method proceeds under mild conditions and is compatible with a wide array of functional groups, including halogens, esters, and ketones, providing good to high yields. mdpi.com Palladium-mediated reactions, such as the intramolecular cyclization of allyl-3-chloroquinoxaline-2-ylamine derivatives, have also proven effective. mdpi.com Furthermore, a sequential approach combining Buchwald–Hartwig cross-coupling with intramolecular oxidative cyclodehydrogenation has been used to construct novel thieno[2′,3′:4,5]pyrrolo[2,3-b]quinoxaline derivatives. mdpi.com

In a push for greener chemistry, metal-free and one-pot reactions are gaining prominence. researchgate.net Researchers have successfully synthesized pyrrolo[2,3-b]quinoxalines through the condensation of 1,5-disubstituted-4-ethoxycarbonyl-3-hydroxy-3-pyrroline-2-ones with o-phenylenediamine in glacial acetic acid, which acts as both a solvent and a catalyst, eliminating the need for heavy metal catalysts. researchgate.netjst-ud.vn Multi-component reactions (MCRs) that combine three or more starting materials in a single step represent another efficient strategy. ias.ac.in An acid-catalyzed three-component reaction of arylglyoxals, quinoxalin-6-amine, and 4-hydroxycoumarin (B602359) has been shown to produce functionalized 7H-pyrrolo[3,2-f]quinoxaline derivatives in good yields with water as the only byproduct. ias.ac.in Other novel approaches include using ultrasound irradiation to accelerate a copper-catalyzed one-pot reaction and employing catalysts like zinc triflate or ferric chloride, which align with green chemistry principles. mdpi.comresearchgate.net

Table 1: Overview of Innovative Synthetic Methodologies
MethodologyKey FeaturesCatalyst/ReagentsReference
Gold-Catalyzed HydroaminationMild conditions, high functional group tolerance.Gold(I) complexes mdpi.comresearchgate.net
Buchwald–Hartwig/C-H AnnulationSequential cross-coupling and cyclization for complex fused systems.Pd(OAc)₂, dppf mdpi.com
Metal-Free CondensationGreen chemistry approach, avoids heavy metals.Glacial acetic acid researchgate.net
One-Pot, Three-Component ReactionHigh efficiency and atom economy.Acid-catalyzed ias.ac.in
Ultrasound-Assisted SynthesisRapid, one-pot Cu-catalyzed coupling-cyclization.Cu(OAc)₂ researchgate.net

Advanced Mechanistic Studies at the Atomic Level

A deeper understanding of reaction mechanisms at the atomic level is crucial for optimizing existing synthetic methods and discovering new ones. Researchers are increasingly combining experimental data with theoretical calculations to elucidate the precise pathways of pyrroloquinoxaline formation.

For the gold-catalyzed synthesis of 3H-pyrrolo-[1,2,3-de] quinoxalines, a mechanism has been proposed and supported by theoretical calculations. mdpi.comresearchgate.net This study helps to rationalize the observed regioselectivity and reaction outcomes. mdpi.com Similarly, a plausible mechanism for the condensation reaction in glacial acetic acid has been detailed. researchgate.net The process involves the tautomerization of a 3-hydroxy-3-pyrroline-2-one to a keto form, which then undergoes a nucleophilic addition with o-phenylenediamine, followed by intramolecular cyclization and dehydration to yield the final product. researchgate.netjst-ud.vnnih.gov

Mechanistic insights have also been provided for other synthetic routes. For the formation of certain quinoxaline (B1680401) derivatives, a possible mechanism involves a sequence of steps initiated by the catalyst. acs.org The use of computational tools, such as molecular docking and quantum chemical calculations, allows for the modeling of transition states and intermediates, offering a predictive framework for reaction efficiency and selectivity. mdpi.com For instance, theoretical calculations were used to rationalize the final step of the gold-catalyzed hydroamination mechanism. researchgate.net

Rational Design of Pyrroloquinoxaline Derivatives with Tuned Biological Specificity

The broad spectrum of biological activities associated with the pyrrolo[2,3-b]quinoxaline scaffold—including anticancer, antimicrobial, and antioxidant properties—has made it a prime target for rational drug design. researchgate.netresearchgate.netnih.gov The goal is to create derivatives with enhanced potency and selectivity for specific biological targets, thereby maximizing therapeutic effects while minimizing off-target interactions.

Structure-activity relationship (SAR) studies are fundamental to this effort. By systematically modifying the substituents on the pyrroloquinoxaline core and evaluating the resulting biological activity, researchers can identify key structural motifs responsible for a desired effect. For example, in the design of Eph tyrosine kinase inhibitors, the pyrrolo[3,2-b]quinoxaline scaffold was systematically decorated with functional groups known to favor specific binding modes, leading to the discovery of potent type I1/2 and type II inhibitors with low-nanomolar affinity. uzh.ch One such derivative, 11d , showed good efficacy in a human breast cancer xenograft model. uzh.ch

Molecular docking and other in silico methods are invaluable for this rational design process. researchgate.netuzh.ch These computational techniques allow scientists to predict how a molecule will bind to a target protein, such as an enzyme or receptor, before it is synthesized. uzh.chmdpi.com This approach was used to design pyrrolo[2,3-b]quinoxalines as potential inhibitors of the N-terminal RNA-binding domain of the SARS-CoV-2 nucleocapsid protein and as inhibitors of PDE-4 / TNF-α. researchgate.net In another study, computational analysis of antioxidant activity identified ethyl 1,2-diphenyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate as a promising radical scavenger, particularly for hydroxyl radicals in lipid environments. nih.govrsc.orgnih.gov

Table 2: Examples of Rationally Designed Pyrroloquinoxaline Derivatives
Derivative Class/CompoundTarget/ApplicationDesign StrategyReference
Pyrrolo[3,2-b]quinoxalines (e.g., 11d, 7m)Eph Tyrosine Kinase Inhibition (Anticancer)Structure-based design using X-ray crystallography and decoration with type II binder motifs. uzh.ch
2-Substituted pyrrolo[2,3-b]quinoxalinesInhibition of PDE-4 / TNF-α; SARS-CoV-2 N-proteinIn silico screening and molecular docking to assess binding affinities. researchgate.net
Ethyl 1,2-diphenyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylateAntioxidant (Radical Scavenging)Synthesis of a derivative series followed by DPPH assay and computational evaluation of radical scavenging thermodynamics. nih.govnih.gov
Thieno[2′,3′:4,5]pyrrolo[2,3-b]quinoxalinesAntitubercular ActivityMolecular docking to suggest a mechanism of antimycobacterial activity. mdpi.com

Exploration of Novel Material Science Applications

While much of the focus has been on biological activity, the unique electronic and photochemical properties of the quinoxaline core suggest significant potential in material science. rsc.orgmdpi.com The planar, nitrogen-rich structure of the pyrroloquinoxaline system is well-suited for applications in organic electronics. mdpi.com

Related indoloquinoxaline compounds are already utilized as semiconductors and as emitting layers in organic light-emitting diodes (OLEDs). mdpi.com This precedent suggests that pyrrolo[2,3-b]quinoxalines could be engineered for similar roles. Their inherent properties can be tuned through chemical modification to control the electronic band gap, charge transport characteristics, and luminescence. mdpi.com

Furthermore, the broader class of quinoxaline derivatives has been investigated for other material applications. These include roles as metal corrosion inhibitors and as components in electroluminescent materials. mdpi.comunicatt.it The potential for pyrrolo[1,2-a]quinoxalines to serve as candidate materials in photovoltaic research is also recognized, owing to their unique electrochemical and photochemical properties. rsc.org Future research will likely focus on synthesizing novel derivatives and characterizing their performance in devices like OLEDs, organic photovoltaics (OPVs), and chemical sensors. mdpi.com

Integration of Artificial Intelligence and Machine Learning in Pyrroloquinoxaline Research

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the discovery and optimization of novel chemical compounds. researchgate.net In the context of pyrroloquinoxaline research, these computational tools can dramatically accelerate the design-synthesis-test cycle.

The next step is to use the data generated from these computational studies and experimental assays to train sophisticated ML models. These models can learn complex structure-activity relationships from large datasets and then predict the properties of vast virtual libraries of yet-to-be-synthesized compounds. This approach, which combines similarity assessment, machine learning, and molecular docking, can identify promising drug candidates with high accuracy. researchgate.net By applying AI and ML, researchers can more effectively navigate the vast chemical space of possible pyrroloquinoxaline derivatives to pinpoint structures with optimal biological specificity or material properties, saving significant time and resources. researchgate.net

Q & A

Q. What are the most efficient synthetic routes for 3H-Pyrrolo[2,3-b]quinoxaline derivatives, and how do reaction conditions impact yield?

Methodological Answer: Two prominent methods are widely used:

  • Microwave-assisted synthesis : Halophenyl derivatives can be synthesized via pyrrolo precursors using microwave irradiation. This method reduces reaction time (e.g., from hours to minutes) and improves yields (70–85%) compared to conventional heating .
  • Pd-catalyzed pathways : A one-pot Pd-catalyzed C–N coupling and C–H activation approach yields indoloquinoxalines (60–75% yields), but substrate scope is limited. A two-step Suzuki coupling followed by annulation broadens substrate compatibility (e.g., aromatic/aliphatic amines) .
    Key variables : Catalyst loading (e.g., Pd(PPh₃)₄ vs. Pd(OAc)₂), solvent polarity, and temperature control.

Q. How can structural characterization of this compound derivatives be reliably performed?

Methodological Answer:

  • NMR spectroscopy : 1^1H and 13^13C NMR are critical for confirming substituent positions. For example, the methoxy group in 6-(4-methoxyphenyl)-6H-indolo[2,3-b]quinoxaline shows a singlet at δ 3.85 ppm .
  • Mass spectrometry : High-resolution ESI-MS confirms molecular weights and fragmentation patterns.
  • X-ray crystallography : Used to resolve ambiguous cases, such as distinguishing regioisomers in substituted derivatives .

Advanced Research Questions

Q. How can Pd-catalyzed synthetic pathways be optimized for broader substrate scope and higher yields?

Methodological Answer:

  • Stepwise annulation : First, Suzuki coupling introduces aryl/alkyl groups to 2,3-dibromoquinoxaline. Subsequent Pd-mediated C–N coupling with amines (e.g., morpholinoethylamine) achieves regioselective annulation. This approach tolerates sterically hindered substrates .
  • Catalyst screening : Bidentate ligands like XPhos enhance catalytic efficiency for electron-deficient amines.
  • Solvent optimization : DMF improves solubility of polar intermediates, while toluene minimizes side reactions in non-polar systems.

Q. What strategies enhance the photovoltaic performance of this compound-based dyes in DSSCs?

Methodological Answer:

  • Donor-π-acceptor design : Incorporating electron-rich donors (e.g., triphenylamine) and cyanoacrylic acid acceptors reduces the bandgap (e.g., 1.8–2.1 eV), extending absorption to near-infrared .
  • Linker engineering : Bithiophene linkers red-shift absorption (λmax ≈ 550 nm) but increase aggregation. Co-sensitization with non-planar dyes (e.g., FS12) mitigates this issue .
  • Electrochemical tuning : Lowering HOMO levels (e.g., via methoxy substitution) improves dye regeneration kinetics .

Q. How do this compound derivatives interact with DNA, and what techniques validate intercalation?

Methodological Answer:

  • UV-Vis hypochromism : Intercalation reduces absorbance (e.g., 20–40% hypochromicity at 320 nm for B-220 derivatives) due to π-stacking with DNA bases .
  • Melting temperature (Tm) analysis : Intercalators stabilize duplex DNA, increasing Tm by 5–10°C .
  • Electric linear dichroism (ELD) : Measures DNA bending angles (e.g., 18–22° for indoloquinoxalines), confirming intercalative binding .

Q. What experimental approaches address aggregation challenges in this compound-based materials?

Methodological Answer:

  • Steric hindrance : Introducing bulky substituents (e.g., 2,3-diphenylquinoxaline) disrupts π-π stacking .
  • Co-sensitization : Pairing planar dyes (e.g., FS10) with non-planar co-sensitizers (e.g., FS12) reduces aggregation on TiO2 surfaces .
  • Solvent additives : tert-Butylpyridine (TBP) in electrolytes suppresses dye aggregation via competitive adsorption .

Contradictions and Limitations

  • Microwave vs. conventional synthesis : While microwave methods improve yields for halophenyl derivatives , they may fail for thermally sensitive substrates, necessitating traditional heating .
  • Photovoltaic efficiency trade-offs : Dyes with extended absorption (e.g., bithiophene linkers) often suffer from aggregation, requiring co-sensitization for optimal performance .

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